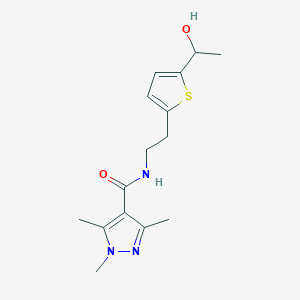
6,8-Difluoroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4F2N2 . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of 6,8-Difluoroquinoline-3-carbonitrile and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 6,8-Difluoroquinoline-3-carbonitrile consists of a quinoline ring system with two fluorine atoms at positions 6 and 8 and a carbonitrile group at position 3 .科学的研究の応用
Synthesis and Reactivity : A study by Elkholy and Morsy (2006) focuses on the synthesis of tetrahydropyrimido quinoline derivatives and examines their reactivity towards different reagents. This research has implications for the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Elkholy & Morsy, 2006).
Inhibition of Kinase Activity : Wissner et al. (2003) synthesized 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives, which act as inhibitors of EGFR and HER-2 kinases. These compounds have significant implications for cancer treatment, as they show potential in inhibiting tyrosine kinase activity (Wissner et al., 2003).
Optoelectronic and Charge Transport Properties : A 2020 study by Irfan et al. explored the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, demonstrating their potential as efficient multifunctional materials. This research is crucial for the development of novel materials in optoelectronics and other related fields (Irfan et al., 2020).
Chemical Transformations : Ibrahim and El-Gohary (2016) investigated the chemical reactivity of 6-methylchromone-3-carbonitrile, a related compound, under nucleophilic conditions. This study is important for understanding the chemical behavior of such compounds, which can lead to the creation of various heterocyclic systems with potential applications in chemistry and drug development (Ibrahim & El-Gohary, 2016).
Fluorescence and Chemosensing Applications : Research by Zhang et al. (2021) on 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives showed their potential in fluorescence and mechanofluorochromic activities. These compounds could be useful in encryption of important information and as fluorescent materials (Zhang et al., 2021).
Chemosensors for Metal Ion Detection : Shally et al. (2020) developed novel chemosensors for the selective recognition of toxic Pd2+ ions. This has implications for environmental monitoring and industrial processes (Shally et al., 2020).
Pharmaceutical Applications : Green et al. (2007) studied inhibitors of Tpl2 kinase and TNF-alpha production. Their research on 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles provided insights into anti-inflammatory drugs and treatments for diseases like rheumatoid arthritis (Green et al., 2007).
特性
IUPAC Name |
6,8-difluoroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIDBZGYDGHXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoroquinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)

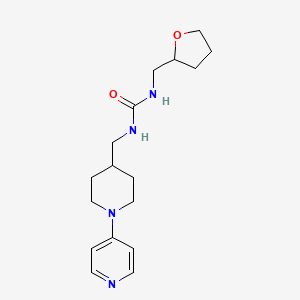
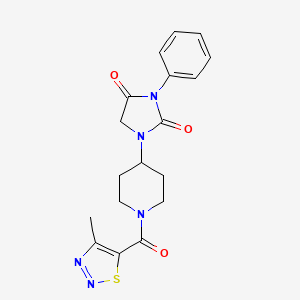


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)
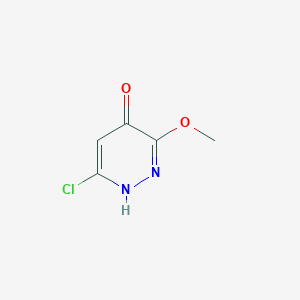
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
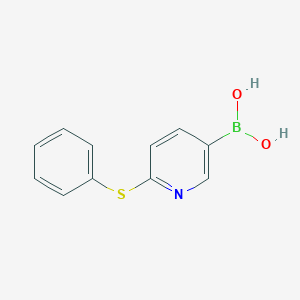
![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)
